Cas no 114479-34-4 (2-{(4-methylphenyl)methylamino}acetic acid)

2-{(4-Methylphenyl)methylamino}acetic acid is a synthetic organic compound featuring a phenylmethylaminoacetic acid backbone with a para-methyl substitution on the aromatic ring. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and chemical synthesis applications. The compound's methylphenyl group enhances lipophilicity, potentially improving membrane permeability in bioactive derivatives. Its carboxylic acid functionality allows for further derivatization, enabling the formation of esters, amides, or salts. The secondary amine moiety offers a reactive site for additional modifications. This versatility makes it a useful intermediate in medicinal chemistry, particularly for designing targeted molecules. Its stability under standard conditions ensures reliable handling and storage.
2-{(4-methylphenyl)methylamino}acetic acid structure
114479-34-4 structure
Product Name:2-{(4-methylphenyl)methylamino}acetic acid
CAS No:114479-34-4
MF:C10H13NO2
MW:179.215722799301
CID:1202162
PubChem ID:413852
Update Time:2025-06-13

2-{(4-methylphenyl)methylamino}acetic acid Chemical and Physical Properties

Names and Identifiers

    • N-(4-Methylbenzyl)glycine
    • N-(4-methylbenzyl)cyclopropanamine
    • CTK6B8365
    • AC1Q2M1C
    • Cyclopropyl-(4-methyl-benzyl)-amine
    • AC1NG7VR
    • N-(p-methylbenzyl)cyclopropylamine
    • N-&lt
    • 4-Methyl-benzyl&gt
    • -glycin
    • SureCN2731922
    • N-(4-Methyl-benzyl)-glycin
    • Cyclopropyl-(4-methylphenyl)-amine
    • (4-METHYL-BENZYLAMINO)-ACETIC ACID
    • N-< 4-Methyl-benzyl> -glycin
    • 2-{(4-methylphenyl)methylamino}acetic acid
    • [(4-methylbenzyl)amino]acetic acid
    • 2-[(4-methylphenyl)methylamino]acetic acid
    • 2-{[(4-methylphenyl)methyl]amino}acetic acid
    • AM90694
    • AN-465/43461004
    • N-[(4-Methylphenyl)methyl]glycine
    • DB-299816
    • STL115444
    • (4-Methyl-benzylamino)-aceticacid
    • 2-(p-tolylmethylamino)acetic acid
    • AKOS005737834
    • EN300-145024
    • SCHEMBL5939339
    • Z359506420
    • AB01317955-02
    • 5021-38-5
    • NCGC00322249-01
    • {[(4-METHYLPHENYL)METHYL]AMINO}ACETIC ACID
    • DTXSID20964534
    • 114479-34-4
    • MDL: MFCD11186274
    • Inchi: 1S/C10H13NO2/c1-8-2-4-9(5-3-8)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
    • InChI Key: LZBYHWQHNZFDSR-UHFFFAOYSA-N
    • SMILES: OC(CNCC1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 179.09469
  • Monoisotopic Mass: 179.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33

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2-{(4-methylphenyl)methylamino}acetic acid Related Literature

Additional information on 2-{(4-methylphenyl)methylamino}acetic acid

Introduction to 2-{(4-methylphenyl)methylamino}acetic acid (CAS No. 114479-34-4)

2-{(4-methylphenyl)methylamino}acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 114479-34-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzylic amine group attached to an acetic acid backbone with a methyl-substituted phenyl ring, has garnered attention due to its structural versatility and potential applications in drug discovery and molecular design. The presence of both aromatic and chiral elements makes it a valuable scaffold for developing novel therapeutic agents.

The structural motif of 2-{(4-methylphenyl)methylamino}acetic acid encompasses several key pharmacophoric features that are highly relevant in contemporary medicinal chemistry. The 4-methylphenyl moiety introduces a lipophilic aromatic ring system, which can enhance binding affinity to biological targets through π-stacking interactions or hydrophobic effects. Concurrently, the methylamino substituent provides a polar amine group capable of forming hydrogen bonds, improving solubility and interactions with polar biological molecules. The carboxylic acid terminal not only contributes to solubility but also allows for further functionalization via esterification or amidation, expanding its synthetic utility.

In recent years, the demand for structurally diverse intermediates in drug development has intensified, particularly for small-molecule inhibitors targeting protein-protein interactions and enzyme cascades. The compound 2-{(4-methylphenyl)methylamino}acetic acid (CAS No. 114479-34-4) stands out as a promising candidate due to its ability to modulate biological pathways through multiple interaction mechanisms. For instance, its benzylic amine group can engage with nucleophilic residues in enzymes or receptors, while the phenyl ring offers spatial constraints that fine-tune binding specificity.

One of the most compelling aspects of this molecule is its potential application in the development of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, making them prime targets for therapeutic intervention. The structural features of 2-{(4-methylphenyl)methylamino}acetic acid, particularly the aromatic ring and amine moiety, align well with the binding pockets of many kinases. Recent studies have demonstrated that analogs with similar scaffolds exhibit inhibitory activity against various kinases, suggesting that this compound could serve as a lead structure for further optimization.

Furthermore, the chiral nature of the methylamino group presents an opportunity for developing enantiomerically pure derivatives with enhanced pharmacological profiles. Chiral drugs often exhibit differential efficacy and side effect profiles compared to their racemic counterparts, making enantioselective synthesis a key focus in modern drug design. The synthesis of enantiomerically enriched forms of 2-{(4-methylphenyl)methylamino}acetic acid (CAS No. 114479-34-4) could thus open avenues for developing next-generation therapeutics with improved selectivity and reduced toxicity.

The compound's utility extends beyond kinase inhibition; it also holds promise in other therapeutic areas such as immunomodulation and anti-inflammatory treatments. The aromatic ring and amine functionalities can interact with immunoregulatory proteins and cytokine receptors, potentially leading to novel immunosuppressive or immunostimulatory agents. Additionally, its structural flexibility allows for modifications that could enhance bioavailability or metabolic stability, critical factors in drug development.

From a synthetic chemistry perspective, 2-{(4-methylphenyl)methylamino}acetic acid (CAS No. 114479-34-4) exemplifies an elegant example of biaryl construction and functional group interconversion. Modern synthetic methodologies have enabled efficient access to this scaffold through palladium-catalyzed cross-coupling reactions, Buchwald-Hartwig amination protocols, and other transition-metal-mediated transformations. These advances have not only streamlined its production but also facilitated the introduction of diverse substituents at strategic positions within the molecule.

The growing interest in fragment-based drug design has further highlighted the importance of versatile intermediates like 2-{(4-methylphenyl)methylamino}acetic acid. Fragment-based approaches rely on identifying small molecular fragments that bind weakly to target proteins but can be iteratively optimized into potent inhibitors. The compound's multifunctional nature makes it an attractive building block for such strategies, allowing medicinal chemists to assemble complex scaffolds by linking multiple fragments together.

In conclusion, 2-{(4-methylphenyl)methylamino}acetic acid (CAS No. 114479-34-4) represents a structurally intriguing compound with broad applicability in pharmaceutical research and development. Its unique combination of pharmacophoric elements positions it as a valuable intermediate for designing novel therapeutics targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. As synthetic methodologies continue to evolve and our understanding of biological targets deepens, compounds like this are poised to play an increasingly pivotal role in next-generation drug discovery efforts.

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